molecular formula C13H28OSi B12587089 tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane CAS No. 565193-93-3

tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane

Cat. No.: B12587089
CAS No.: 565193-93-3
M. Wt: 228.45 g/mol
InChI Key: CHHACUQKXVUKIB-LBPRGKRZSA-N
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Description

tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane is a silicon-based organic compound. It is characterized by the presence of a tert-butyl group, two methyl groups, and a (2S)-2-methylhex-5-en-1-yloxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with (2S)-2-methylhex-5-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound to silanes with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the (2S)-2-methylhex-5-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane involves the formation of silicon-carbon bonds through nucleophilic substitution or addition reactions. The silicon atom in the compound acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the (2S)-2-methylhex-5-en-1-yloxy group allows for unique applications in organic synthesis and material science, distinguishing it from other similar compounds.

Properties

CAS No.

565193-93-3

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

tert-butyl-dimethyl-[(2S)-2-methylhex-5-enoxy]silane

InChI

InChI=1S/C13H28OSi/c1-8-9-10-12(2)11-14-15(6,7)13(3,4)5/h8,12H,1,9-11H2,2-7H3/t12-/m0/s1

InChI Key

CHHACUQKXVUKIB-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCC=C)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CCC=C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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